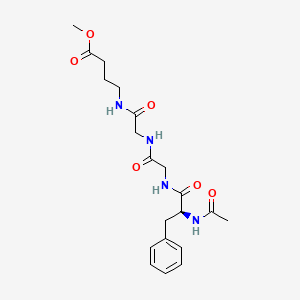
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is a synthetic compound with the molecular formula C20H28N4O6 It is known for its complex structure, which includes an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The process often includes:
Acetylation: The phenylalanine residue is acetylated using acetic anhydride in the presence of a base such as pyridine.
Peptide Bond Formation: The glycyl group is introduced through peptide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Methoxy-oxobutyl Side Chain Addition: The methoxy-oxobutyl group is added via an esterification reaction, using methoxyacetic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding protected amino acids and deprotecting them as needed. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and high-yield production.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
科学研究应用
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in modulating biological pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated phenylalanine residue may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy-oxobutyl side chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
相似化合物的比较
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated amino acid used in peptide synthesis.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
N-Acetyl-L-alanine: Another acetylated amino acid with different side chain properties.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is unique due to its combination of an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
827612-06-6 |
|---|---|
分子式 |
C20H28N4O6 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
methyl 4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H28N4O6/c1-14(25)24-16(11-15-7-4-3-5-8-15)20(29)23-13-18(27)22-12-17(26)21-10-6-9-19(28)30-2/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,21,26)(H,22,27)(H,23,29)(H,24,25)/t16-/m0/s1 |
InChI 键 |
SZPVQSMQIYIOBS-INIZCTEOSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



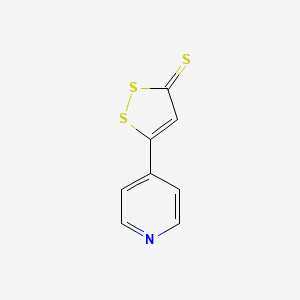
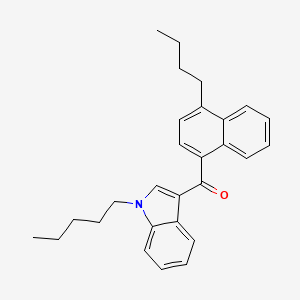
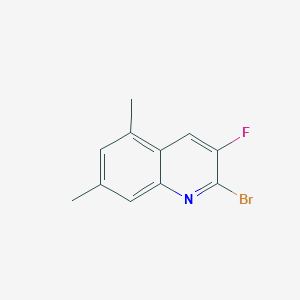
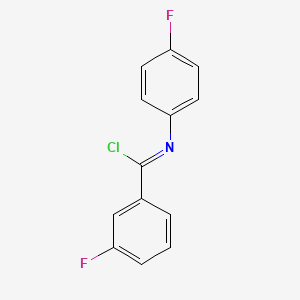

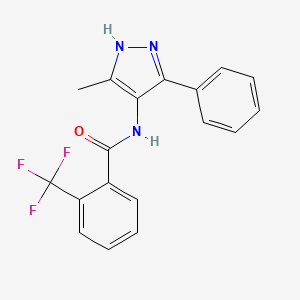
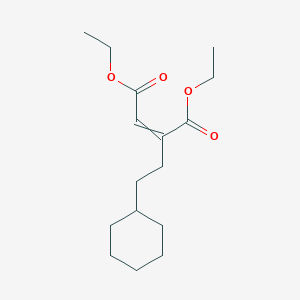
![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
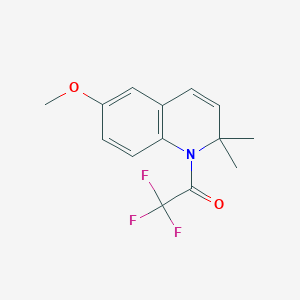
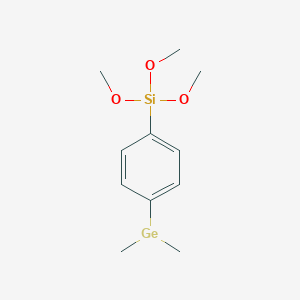
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

